2-(3,4-Diethoxyphenyl)acetohydrazide
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Overview
Description
2-(3,4-Diethoxyphenyl)acetohydrazide is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.29 g/mol It is a derivative of acetohydrazide, featuring a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions
Scientific Research Applications
2-(3,4-Diethoxyphenyl)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diethoxyphenyl)acetohydrazide typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the acetohydrazide derivative . The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetohydrazide group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of 2-(3,4-Diethoxyphenyl)acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)acetohydrazide: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Dihydroxyphenyl)acetohydrazide: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness
2-(3,4-Diethoxyphenyl)acetohydrazide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-16-10-6-5-9(8-12(15)14-13)7-11(10)17-4-2/h5-7H,3-4,8,13H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIWXHQWSFDFDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NN)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357097 |
Source
|
Record name | 2-(3,4-diethoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91908-37-1 |
Source
|
Record name | 2-(3,4-diethoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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